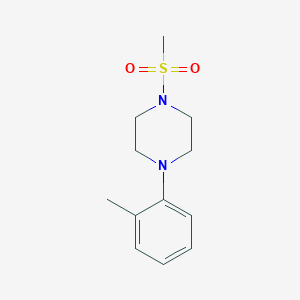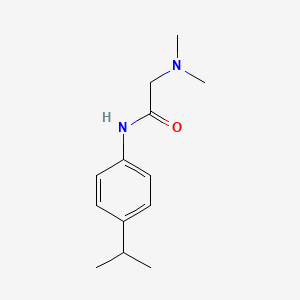![molecular formula C15H14ClN3O3 B4422791 ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B4422791.png)
ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoate
Übersicht
Beschreibung
Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoate, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic uses. It is a selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of various immune cells.
Wirkmechanismus
Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoate selectively inhibits JAK3, which is a key component of the signaling pathways of various immune cells, including T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation and proliferation of immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various preclinical and clinical studies. It can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and prevent the activation and proliferation of immune cells. This compound has also been shown to be well-tolerated in clinical trials, with a low incidence of adverse events.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoate has several advantages for lab experiments, including its high potency and selectivity for JAK3, its well-established synthesis method, and its extensive preclinical and clinical data. However, this compound also has some limitations, such as its relatively short half-life and the potential for off-target effects at high doses.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoate, including:
1. Investigating its potential use in combination with other therapies for autoimmune diseases and cancer.
2. Developing new formulations or delivery methods to improve its pharmacokinetic properties.
3. Studying its effects on other immune cells and signaling pathways.
4. Investigating its potential use in other diseases, such as multiple sclerosis and type 1 diabetes.
5. Exploring the potential for JAK3 inhibitors to modulate the gut microbiome and improve gut health.
In conclusion, this compound is a promising compound with potential therapeutic uses in various autoimmune diseases, cancer, and organ transplant rejection. Its selective inhibition of JAK3 and potent anti-inflammatory effects make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and potential uses in other diseases.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoate has been extensively studied for its potential therapeutic uses in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection and treating certain types of cancer.
Eigenschaften
IUPAC Name |
ethyl 4-[(5-chloropyridin-2-yl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-2-22-14(20)10-3-6-12(7-4-10)18-15(21)19-13-8-5-11(16)9-17-13/h3-9H,2H2,1H3,(H2,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPGVNAZRRPSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422715.png)




![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422757.png)

![N-(2-chlorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4422766.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4422781.png)

![N-(3-chloro-2-methylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422798.png)
![2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4422803.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-phenoxybenzamide](/img/structure/B4422819.png)